molecular formula C13H18ClF3N2 B5314873 1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride

1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride

Cat. No.: B5314873
M. Wt: 294.74 g/mol
InChI Key: ACPUQFRRAXNYML-UHFFFAOYSA-N
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Description

1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride is a chemical compound known for its unique structure and properties. It is a piperazine derivative, which is a class of compounds frequently used in pharmaceuticals due to their versatile biological activities. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity .

Properties

IUPAC Name

1-methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.ClH/c1-17-6-8-18(9-7-17)10-11-4-2-3-5-12(11)13(14,15)16;/h2-5H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPUQFRRAXNYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride typically involves the reaction of 1-methylpiperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. The compound may interact with enzymes, receptors, or ion channels, affecting various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical stability and biological activity compared to other similar compounds.

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